An In-Depth Technical Guide to the Chemical Properties of 4,4-Dimethylimidazolidin-2-one
An In-Depth Technical Guide to the Chemical Properties of 4,4-Dimethylimidazolidin-2-one
Introduction: 4,4-Dimethylimidazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms and a carbonyl group. As a derivative of imidazolidinone, it belongs to a class of compounds that are pivotal in medicinal chemistry and materials science. The imidazolidin-2-one scaffold is a well-established structural motif found in a multitude of bioactive compounds and several FDA-approved drugs, such as the anticonvulsant ethotoin, the antibiotic nitrofurantoin, and the muscle relaxant dantrolene[1]. The unique arrangement of hydrogen bond donors and acceptors, coupled with the rigid cyclic structure, makes this scaffold an attractive building block for designing molecules with specific biological targets.
This guide provides a comprehensive overview of the core chemical properties of 4,4-dimethylimidazolidin-2-one, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, and reactivity, highlighting its potential as a valuable intermediate in the development of novel chemical entities.
Section 1: Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in chemical and biological systems. 4,4-Dimethylimidazolidin-2-one is a white crystalline solid whose structure is defined by a central imidazolidinone ring with two methyl groups substituted at the C4 position. These gem-dimethyl groups introduce steric bulk and influence the molecule's overall conformation and intermolecular interactions.
Caption: 2D Structure of 4,4-Dimethylimidazolidin-2-one.
A summary of its key computed and experimental properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 4,4-dimethylimidazolidin-2-one | PubChem[2] |
| CAS Number | 24572-33-6 | PubChem[2] |
| Molecular Formula | C₅H₁₀N₂O | PubChem[2] |
| Molecular Weight | 114.15 g/mol | PubChem[2] |
| Melting Point | 235°C (recrystallized from methanol) | ChemicalBook[3] |
| XLogP3 (Lipophilicity) | -0.2 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 1 | PubChem[2] |
| SMILES | CC1(CNC(=O)N1)C | PubChem[2] |
Section 2: Spectroscopic Characterization
Unambiguous identification of 4,4-dimethylimidazolidin-2-one relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic composition and connectivity.
Caption: General workflow for the spectroscopic analysis of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
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¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals. A sharp singlet around δ 1.35 ppm integrating to 6 protons corresponds to the two magnetically equivalent methyl groups (CH₃). A singlet at approximately δ 3.45 ppm corresponds to the 2 protons of the methylene group (CH₂) in the ring. A broader singlet further downfield, around δ 8.20 ppm , is characteristic of the N-H proton.
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¹³C NMR (DMSO-d₆): The carbon spectrum should reveal three signals. The methyl group carbons (CH₃) would appear around δ 22.1 ppm . The quaternary carbon C4, bonded to the two methyl groups, is expected at δ 48.5 ppm . The carbonyl carbon (C=O) signal appears significantly downfield at δ 158.9 ppm due to the deshielding effect of the oxygen atom.[2]
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Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the key functional groups. The spectrum of 4,4-dimethylimidazolidin-2-one is characterized by a strong, sharp absorption band around 1700 cm⁻¹ , which is indicative of the carbonyl (C=O) stretching vibration of the cyclic urea. Another prominent feature is a broad absorption in the region of 3300 cm⁻¹ , corresponding to the N-H stretching vibration.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at an m/z ratio of 114, corresponding to the molecular weight of C₅H₁₀N₂O.
Section 3: Synthesis Methodologies
The synthesis of imidazolidin-2-ones is a well-established area of organic chemistry. The most direct and common approach involves the cyclization of a 1,2-diamine with a suitable one-carbon carbonyl source.[4] For 4,4-dimethylimidazolidin-2-one, the key precursor is 2-methyl-1,2-propanediamine.
The reaction can be performed using various carbonylating agents, such as phosgene, triphosgene, or safer alternatives like carbonyldiimidazole (CDI) or dialkyl carbonates.[1][4] The use of CDI is often preferred in laboratory settings due to its ease of handling and high reactivity, producing imidazole as the only major byproduct, which is readily removed.
Caption: General synthesis workflow for 4,4-Dimethylimidazolidin-2-one.
The causality of this process is straightforward: the nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbon of CDI. This is followed by an intramolecular cyclization with the elimination of two molecules of imidazole, resulting in the stable five-membered ring.
Section 4: Reactivity and Potential Applications in Drug Development
The chemical reactivity of 4,4-dimethylimidazolidin-2-one is primarily governed by the two secondary amine (N-H) protons and the carbonyl group.
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N-H Reactivity: The protons on the nitrogen atoms are weakly acidic and can be deprotonated by a strong base. The resulting anions are nucleophilic and can undergo reactions such as alkylation or acylation, allowing for the synthesis of N,N'-disubstituted derivatives. This provides a straightforward handle for modifying the molecule's properties, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
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Carbonyl Reactivity: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding cyclic diamine, 4,4-dimethylimidazolidine.[5]
Field-Proven Insights for Drug Development: While specific applications for 4,4-dimethylimidazolidin-2-one are not extensively documented, the imidazolidinone scaffold itself is of immense interest to medicinal chemists.[6][7] This structure acts as a rigid, polar core that can correctly orient appended pharmacophoric groups for optimal interaction with biological targets like enzymes or receptors.
Derivatives of imidazolidinone have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][6][8] The gem-dimethyl substitution at the C4 position can be particularly advantageous in drug design. This motif, often referred to as a "magic methyl" effect in medicinal chemistry, can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of a potential drug candidate. Therefore, 4,4-dimethylimidazolidin-2-one represents a valuable, yet underexplored, starting material for the synthesis of new libraries of compounds for high-throughput screening and lead optimization.
Section 5: Safety and Handling
As a laboratory chemical, 4,4-dimethylimidazolidin-2-one must be handled with appropriate precautions to ensure personnel safety.
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GHS Hazard Classification:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
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Skin Irritation (Category 2): Causes skin irritation.
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Eye Irritation (Category 2A): Causes serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
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-
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid formation of dust.
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Wash hands thoroughly after handling.
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-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture absorption.
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Section 6: Experimental Protocols
The following protocols are provided as a self-validating framework. Researchers should adapt them based on available equipment and specific experimental goals.
Protocol 1: Synthesis of 4,4-Dimethylimidazolidin-2-one
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Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-methyl-1,2-propanediamine (1.0 eq).
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Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the diamine (concentration approx. 0.5 M).
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Reagent Addition: In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (1.05 eq) in anhydrous THF. Add the CDI solution dropwise to the stirring diamine solution at room temperature over 30 minutes.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate/hexanes) to yield 4,4-dimethylimidazolidin-2-one as a white solid.
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Validation: Confirm the identity and purity of the product using NMR, IR, and MS as described in Section 2.
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